2-Propoxypyridine-3,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-propoxypyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3O/c1-2-5-12-8-7(10)6(9)3-4-11-8/h3-4H,2,5,10H2,1H3,(H2,9,11) |
InChI Key |
CBYSZHTYVHXQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=CC(=C1N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Propoxypyridine 3,4 Diamine
Strategies for De Novo Construction of the 2-Propoxypyridine (B3200643) Core
Regioselective Functionalization of Pyridine (B92270) Rings
One of the most direct conceptual pathways to 2-Propoxypyridine-3,4-diamine involves the stepwise functionalization of a simpler, pre-formed pyridine ring. The key challenge lies in achieving the correct regiochemistry for the introduction of the two amino groups at the C-3 and C-4 positions of a 2-propoxypyridine scaffold.
A powerful strategy for the regioselective functionalization of substituted halopyridines involves the in situ generation of pyridyne intermediates. For instance, treating a 3-halo-2-alkoxypyridine with a strong base like potassium hexamethyldisilazide (KHMDS) can generate a transient 3,4-pyridyne. This highly reactive intermediate can then be trapped by a nucleophile, such as an amine. Research has shown that the reaction of 3-bromo-2-ethoxypyridine (B180952) with various amines in the presence of KHMDS regioselectively yields 4-amino-2-ethoxypyridine (B189364) derivatives in good yields (70–90%). sorbonne-universite.fr This method offers a direct route to introduce the C-4 amino group. Subsequent functionalization at the C-3 position, potentially via electrophilic nitration followed by reduction, could complete the synthesis. The synthesis of 3,4-diaminopyridine (B372788) itself has been achieved by the catalytic hydrogenation of 3-nitro-4-aminopyridine using Pd/C. chemicalbook.com
Direct C-H functionalization represents another frontier in regioselective synthesis. While the electron-donating propoxy group at C-2 and the directing effect of an existing amino group would complicate selectivity, palladium-catalyzed C-H arylation and amination methods have been developed for pyridine derivatives. nih.govnih.gov The regioselectivity of these reactions is highly dependent on the electronic nature of the C-H bonds, the catalyst, and the directing groups employed. nih.gov For example, a protocol for the direct C-H amination of arenes using photocatalysis could be envisioned, although controlling the position of the second amination on an already substituted pyridine ring remains a significant synthetic hurdle. nih.gov
A plausible, more traditional route could involve the following sequence:
Starting with 2-chloro-3-nitropyridine.
Nucleophilic aromatic substitution of the chlorine with sodium propoxide to yield 2-propoxy-3-nitropyridine.
Selective reduction of the nitro group to give 3-amino-2-propoxypyridine.
Introduction of a second nitrogen functionality at the C-4 position, for example, through nitration and subsequent reduction. The regioselectivity of this step would be critical and influenced by the existing substituents.
Table 1: Regioselective Functionalization of Substituted Pyridines
| Starting Material | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-2-ethoxypyridine | Amine, KHMDS, THF, 25 °C, 12 h | 4-Amino-2-ethoxypyridines | 56-90% | sorbonne-universite.fr |
| 3-Nitropyridin-4-amine | H₂, 10% Pd/C, MeOH/THF, 10 °C | Pyridine-3,4-diamine | 97% | chemicalbook.com |
| 2-Aminopyridine (B139424) | 1. Br₂; 2. HNO₃/H₂SO₄; 3. H₂/Pd-C | 2,3-Diamino-5-bromopyridine (B182523) | N/A | arkat-usa.org |
Ring-Forming Reactions Incorporating Propoxy and Pyridine Moieties
Constructing the pyridine ring from acyclic precursors, or de novo synthesis, offers the advantage of installing the desired substituents from the outset. The Bohlmann-Rahtz pyridine synthesis is a classic and versatile method that generates substituted pyridines from the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org In a potential application toward this compound, one could envision a pathway using an enamine derived from a propoxy-containing β-dicarbonyl compound. The reaction proceeds through an aminodiene intermediate, which upon heating, undergoes cyclodehydration. organic-chemistry.org Modifications to this reaction, such as using ammonium (B1175870) acetate (B1210297) to generate the enamine in situ, have made the process more amenable to one-pot procedures. organic-chemistry.org
Another foundational method is the Hantzsch pyridine synthesis, which typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized. thieme-connect.detcichemicals.com While classically used for symmetrical pyridines, modified versions allow for the synthesis of unsymmetrical products. To construct the target molecule, a propoxy-substituted β-ketoester could serve as one of the three-carbon components.
More modern ring-forming strategies often employ transition-metal catalysis. For example, rhodium-catalyzed annulation reactions can construct fused heterocyclic systems, which could potentially be precursors to the desired pyridine core. scispace.com These methods often rely on C-H activation and can build significant molecular complexity in a single step.
Multicomponent Reactions for Pyridine Ring Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tcichemicals.com This approach is prized for its atom economy and step efficiency. Several MCRs have been developed for the synthesis of highly substituted pyridines.
One relevant example is the one-pot, four-component synthesis of 6-alkoxy-2-amino-3,5-dicyanopyridines from an aldehyde, malononitrile (B47326), and an alcohol, using K₂CO₃ as a base. researchgate.net Although the substitution pattern differs from the target compound, this demonstrates the feasibility of incorporating an alkoxy group directly from an alcohol component in an MCR. By strategically redesigning the building blocks, it is conceivable that this type of reaction could be adapted. For instance, replacing malononitrile with a different active methylene (B1212753) compound and modifying the other components could potentially lead to a 3,4-disubstituted pattern.
Another MCR approach involves the reaction of enaminones, malononitrile, and primary amines under solvent-free conditions to produce various 2-aminopyridine derivatives. nih.gov The versatility of the enaminone and primary amine components allows for the synthesis of a diverse library of pyridines. A hypothetical MCR for this compound might involve a propoxy-containing enamine, a C2-synthon bearing a protected amino group, and a nitrogen source to complete the ring.
Table 2: Examples of Multicomponent Reactions for Pyridine Synthesis
| Reaction Type | Components | Product Core Structure | Key Features | Reference |
|---|---|---|---|---|
| Pseudo-Seven-Component | Aldehyde, Malononitrile, Alcohol, K₂CO₃ | 6-Alkoxy-2-amino-3,5-dicyanopyridine | One-pot synthesis incorporating an alkoxy group. | researchgate.net |
| Three-Component | Enaminone, Malononitrile, Primary Amine | Substituted 2-Amino-3-cyanopyridines | Solvent-free conditions, high modularity. | nih.gov |
| Hantzsch Synthesis | β-Keto ester, Aldehyde, Ammonia | 1,4-Dihydropyridine | Classic, foundational MCR for pyridines. | tcichemicals.com |
| Gröbcke-Blackburn-Bienaymé | Aldehyde, Isocyanide, α-Aminoazine | Fused Imidazo[1,2-a]pyridines | Isocyanide-based MCR for fused N-heterocycles. | tcichemicals.combeilstein-journals.org |
Stereocontrolled Introduction of the Propoxy Group
While the simple propoxy group is achiral, the synthesis of chiral analogues, such as those derived from (R)- or (S)-propan-2-ol, or the use of the etherification step to set a stereocenter elsewhere, requires stereocontrolled methods. The outline points to advanced strategies involving alkoxy-directed reactions and enantioselective etherification.
Alkoxy-Directed Annulation Strategies
Transition metal-catalyzed C-H activation and subsequent annulation reactions are powerful tools for building fused ring systems. The regioselectivity of these reactions is often controlled by a directing group on the substrate that coordinates to the metal center. While alkoxy groups are not considered strong coordinating directing groups, their electronic influence can still play a crucial role in determining the site of C-H activation and subsequent annulation. beilstein-journals.org
For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can lead to quinoline (B57606) and isoquinoline (B145761) derivatives through double C-H activation. beilstein-journals.org The substitution pattern on the starting pyridine, including the presence of electron-donating alkoxy groups, can influence the reaction pathway and the regioselectivity of the alkyne insertion. beilstein-journals.orgbeilstein-journals.org While not a direct route to the target diamine, these annulation strategies could be employed to construct a complex scaffold where the alkoxy group helps to control the formation of an adjacent ring, which could later be elaborated to introduce the required functionalities.
Enantioselective Etherification on Pyridine Scaffolds
A more direct approach to introducing chirality via the propoxy group involves the enantioselective O-alkylation of a 2-pyridone precursor. The ambident nucleophilic nature of 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines, often leads to mixtures of N- and O-alkylated products. mdpi.com Overcoming this challenge while achieving high enantioselectivity is a focus of modern catalysis.
Several catalytic systems have been developed for this purpose. Gold-catalyzed methods have shown remarkable success in the highly regio- and enantioselective insertion of carbenes into the O-H bonds of 2-pyridones. Using chiral dual-gold complexes, reactions with vinyldiazoacetates have produced O-alkylated pyridines with excellent O-selectivity and high enantioselectivities (up to 96% ee). researchgate.net Similarly, copper-catalyzed protocols have been developed for the enantioselective O-to-N rearrangement of racemic 2-propargyloxypyridines to yield enantioenriched N-propargylic-2-pyridones. mdpi.comnih.gov These methods establish that chiral metal catalysts can effectively control the stereochemistry of reactions at the oxygen atom of the pyridone tautomer.
Adapting these principles to the introduction of a simple propoxy group could involve reacting a 2-pyridone with a propylating agent in the presence of a suitable chiral catalyst system. While direct enantioselective O-propylation is less common, the existing precedents with more activated carbene or propargyl electrophiles provide a strong foundation for developing such methodologies.
Table 3: Catalytic Enantioselective Reactions on Pyridine Scaffolds
| Reaction Type | Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| O-H Carbene Insertion | 2-Pyridone + Vinyldiazoacetate | Chiral dual-gold complex | Chiral O-vinyl-alkoxy pyridine | Up to 96% | researchgate.net |
| O-to-N Rearrangement | Racemic 2-propargyloxypyridine | Cu-diphosphine complex | Enantioenriched N-propargyl-2-pyridone | Up to 95% | mdpi.comnih.gov |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Allyloxypyridine | Planar chiral Pd(II) complex | Chiral N-allyl-2-pyridone | Up to 90% | mdpi.com |
| N-H Carbene Insertion | 2-Pyridone + Enynone | Rh₂(S-TCPTTL)₄ | Chiral N-alkylated 2-pyridone | Up to 99% | mdpi.com |
Selective Introduction of Diamine Functionalities at Positions 3 and 4
The primary challenge in synthesizing this compound lies in the regioselective installation of two adjacent amino groups onto the pyridine core. Several modern synthetic methods are suited for this purpose.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is highly versatile, allowing the coupling of aryl or heteroaryl halides and pseudohalides with a wide range of amine nucleophiles. wikipedia.orgresearchgate.net For the synthesis of this compound, a hypothetical pathway would commence with a suitably di-halogenated precursor, such as 3,4-dihalo-2-propoxypyridine.
The reaction mechanism proceeds via the oxidative addition of the halo-pyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for reaction efficiency. Sterically hindered biaryl phosphine (B1218219) ligands (e.g., XPhos, BrettPhos, RuPhos) and ferrocene-based ligands (e.g., DDPF) have proven effective for the amination of heteroaryl halides. nih.govnih.gov
A sequential, two-step amination would likely be necessary to control the introduction of the two amine groups. The first amination could be performed with an ammonia equivalent, such as lithium bis(trimethylsilyl)amide, followed by a second amination step. organic-chemistry.org Alternatively, a double amination of a precursor like 3,4-dibromo-2-propoxypyridine could be attempted, though controlling selectivity and avoiding side reactions can be challenging. nbu.ac.in Research on the amination of 3-halo-2-aminopyridines has shown that precatalysts derived from RuPhos and BrettPhos are highly effective for coupling with primary and secondary amines. nih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines This table presents typical conditions generalized from related syntheses, not a specific synthesis of the title compound.
| Parameter | Condition | Source(s) |
|---|---|---|
| Palladium Precatalyst | [Pd₂(dba)₃], [Pd(cinnamyl)Cl]₂, Pd(OAc)₂ | chemspider.comorganic-chemistry.org |
| Ligand | XPhos, BrettPhos, RuPhos, BINAP, Mor-DalPhos | nih.govnih.govchemspider.comorganic-chemistry.org |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS | nih.govchemspider.com |
| Amine Source | Ammonia, Benzophenone imine, Primary/Secondary Amines | organic-chemistry.org |
| Solvent | Toluene (B28343), Dioxane | chemspider.com |
| Temperature | 80-110 °C | chemspider.com |
An alternative and well-established route to aromatic amines is the reduction of corresponding nitro or cyano compounds. This strategy avoids the need for transition-metal catalysts in the C-N bond-forming step. The synthesis of this compound via this pathway would begin with the synthesis of a 2-propoxy-3,4-dinitropyridine or a 2-propoxy-3-nitro-4-cyanopyridine precursor.
The reduction of dinitropyridines to their corresponding diamines is a common transformation. ontosight.aigoogle.com For instance, the synthesis of 2,3-diamino-5-bromopyridine has been achieved through the iron/hydrochloric acid-catalyzed reduction of 2-amino-5-bromo-3-nitropyridine. researchgate.net A more contemporary and scalable method involves catalytic hydrogenation. The reduction of 2,6-diamino-3,5-dinitropyridine (DADNP) to 2,3,5,6-tetraaminopyridine (TAP) has been successfully performed using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. mdpi.com This method is often preferred due to its high efficiency and cleaner reaction profile.
The selective reduction of one nitro group in the presence of another or a cyano group can be achieved using specific reagents like ammonium sulfide. mdpi.com However, for the synthesis of a vicinal diamine, the simultaneous reduction of both functionalities is typically desired.
Table 2: Conditions for Catalytic Hydrogenation of Dinitropyridines Data adapted from the synthesis of 2,3,5,6-tetraaminopyridine hydrochloride salt. mdpi.com
| Parameter | Condition | Yield | Note |
|---|---|---|---|
| Catalyst | 10% Pd/C (dry) | >90% | Reaction complete in 6 hours. |
| Catalyst | 5% Pd/C (50% wet) | 85% | Higher catalyst loading required, but safer for scale-up. |
| Solvent | Ethanol (B145695) | - | - |
| H₂ Pressure | 0.8–1.2 MPa | - | - |
| Temperature | 50–70 °C | - | - |
Directly installing two adjacent amino groups onto an existing pyridine ring is a formidable challenge. While direct C-H amination of arenes has emerged as a powerful tool, achieving vicinal selectivity on a heteroaromatic ring is complex. nih.govnih.govrsc.org
A more developed strategy for vicinal diamination involves the functionalization of alkenes. Rhodium-catalyzed aziridination of an alkene, followed by a rearrangement to a cyclic sulfamide (B24259) and subsequent ring-opening, can produce differentially protected 1,2-diamines. acs.orgacs.orgnih.govnih.gov Although this has been demonstrated on hydrocarbon scaffolds, its application to the C3=C4 bond of a dihydropyridine intermediate could be a potential, albeit unexplored, route. Such a strategy would require initial reduction of the 2-propoxypyridine ring, followed by the vicinal diamination reaction and subsequent re-aromatization. This multi-step sequence highlights the significant synthetic hurdles involved.
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. researchgate.net While a specific tandem reaction for the synthesis of this compound is not reported, conceptual pathways can be designed based on existing methodologies.
For example, copper-catalyzed tandem reactions have been used to synthesize imidazo[1,5-a]pyridines from pyridine ketones and benzylamines, involving condensation, amination, and oxidative dehydrogenation steps. organic-chemistry.orgbeilstein-journals.org A hypothetical cascade for the target molecule could involve the reaction of a 2-propoxypyridine precursor bearing suitable functional groups at the C3 and C4 positions that could undergo a sequential intramolecular amination/reduction or a double amination sequence under a single set of conditions. Another approach could involve a tandem Strecker/C(sp³)–H amination process, which has been used to construct cyano-functionalized imidazo[1,5-a]pyridines. rsc.org
Optimization of Synthetic Pathways for Scalability and Efficiency
Moving from a laboratory-scale synthesis to a pilot plant or industrial scale requires rigorous optimization of the chosen synthetic route. Key factors include cost, safety, yield, purity, and environmental impact. For a multi-step synthesis of this compound, each step must be individually optimized.
For palladium-catalyzed routes like the Buchwald-Hartwig amination, optimization involves screening catalysts and ligands to find a system with high turnover number and frequency, thereby reducing the required catalyst loading. organic-chemistry.org Minimizing the formation of byproducts, such as hydrodehalogenated arenes, is also critical. wikipedia.org
In the case of reductive pathways using catalytic hydrogenation, optimization focuses on catalyst selection (e.g., Pd/C, PtO₂), catalyst loading, hydrogen pressure, temperature, and solvent. For large-scale operations, safety is paramount. For instance, using a wet Pd/C catalyst, despite potentially requiring higher loading, is often preferred as it mitigates the risk of igniting flammable solvents associated with dry, pyrophoric catalysts. mdpi.com The development of robust purification methods, such as crystallization over chromatographic separation, is also a key aspect of creating a scalable and efficient process.
Sustainable and Green Chemistry Approaches in this compound Synthesis
Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental footprint. numberanalytics.com This involves using less hazardous reagents, employing renewable feedstocks, minimizing waste, and reducing energy consumption. researchgate.net
Several green techniques can be applied to pyridine derivative synthesis:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating. researchgate.netnih.gov
Use of Green Solvents: Replacing hazardous solvents like dioxane or toluene with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) is a key goal. ijpsonline.com Some reactions can even be performed under solvent-free conditions. rsc.org
Heterogeneous Catalysis: Using solid-supported catalysts, like Pd/C for hydrogenations or KF-alumina as a solid base in Buchwald-Hartwig reactions, simplifies catalyst recovery and product purification, often allowing for catalyst recycling. nbu.ac.inmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry. Tandem and cascade reactions are particularly advantageous in this regard. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Green Synthesis This table illustrates the general advantages of microwave irradiation in pyridine synthesis, adapted from related studies. nih.gov
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 6–9 hours | 71–88% |
| Microwave Irradiation | 2–7 minutes | 82–94% |
Fundamental Reactivity and Mechanistic Studies of 2 Propoxypyridine 3,4 Diamine
Reactivity Profiles of the Diamine Functionality
The adjacent amino groups at the C3 and C4 positions of the pyridine (B92270) ring are the principal sites of reactivity, readily participating in a variety of reactions to form fused heterocyclic systems and other derivatives.
The reaction of ortho-diamines with 1,2-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines and related fused N-heterocycles. researchgate.netresearchgate.net 2-Propoxypyridine-3,4-diamine serves as a key precursor in these transformations. The condensation reaction typically proceeds by initial formation of a Schiff base between one of the amino groups and a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused system.
For instance, the reaction with a 1,2-diketone like benzil (B1666583) would yield a 2,3-diphenyl-7-propoxy-pyrido[3,4-b]pyrazine. The general mechanism involves the nucleophilic attack of the amino groups on the carbonyl carbons of the dicarbonyl compound. researchgate.net This type of reaction is often catalyzed by acids. researchgate.net
Similarly, reaction with other dicarbonyl compounds can lead to different fused heterocycles. For example, condensation with β-ketoesters can form pyridodiazepines, and reactions with α-haloketones can be used to synthesize other complex heterocyclic structures. The Knorr synthesis, a classic method for pyrazole (B372694) formation, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, highlighting the versatility of dicarbonyls in forming heterocycles. beilstein-journals.org
Table 1: Examples of Cyclocondensation Reactions
| Dicarbonyl Compound | Resulting Fused Heterocycle Core | Reaction Type |
|---|---|---|
| 1,2-Diketone (e.g., Benzil) | Pyrido[3,4-b]pyrazine (Quinoxaline analog) | Dehydrogenative Condensation researchgate.net |
| β-Ketoester | Pyridodiazepine | Condensation |
| 1,3-Dicarbonyl Compound | Fused 1,4-Diazepine | Condensation |
The amino groups of this compound are readily acylated and sulfonylated by reacting with acylating or sulfonylating agents, respectively. These reactions are useful for introducing a variety of functional groups, which can modify the compound's properties or serve as protecting groups during further synthesis. nih.govtubitak.gov.tr
N-acylation can be achieved using acyl chlorides, anhydrides, or thioesters as the acyl source. nih.govnih.gov For example, treatment with an acyl chloride in the presence of a base would yield the corresponding N-acyl or N,N'-diacyl derivative. The chemoselectivity of these reactions (mono- vs. di-acylation) can often be controlled by the reaction conditions and stoichiometry of the reagents. nih.gov Similarly, N-sulfonylation is accomplished using sulfonyl chlorides, such as tosyl chloride or mesyl chloride, typically in the presence of a base like pyridine. nih.govorganic-chemistry.org
Table 2: Representative Acylation and Sulfonylation Reactions
| Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Acyl Chloride (e.g., Acetyl chloride) | N-Acylation | N-acyl-2-propoxypyridine-3,4-diamine | nih.gov |
| Anhydride (B1165640) (e.g., Acetic anhydride) | N-Acylation | N,N'-diacetyl-2-propoxypyridine-3,4-diamine | nih.gov |
| Thioester (e.g., S-methyl butanethioate) | N-Acylation | N-butanoyl-2-propoxypyridine-3,4-diamine | nih.gov |
| Sulfonyl Chloride (e.g., Tosyl chloride) | N-Sulfonylation | N-tosyl-2-propoxypyridine-3,4-diamine | organic-chemistry.orgorganic-chemistry.org |
The diamine functionality can participate in oxidative coupling reactions, which involve the formation of new bonds under oxidative conditions. unirioja.es These reactions can lead to the formation of azo compounds or other coupled products. nih.gov The specific outcome depends on the oxidant used and the reaction conditions. For example, the use of oxidants like potassium permanganate (B83412) or (diacetoxyiodo)benzene (B116549) (PIDA) can promote the coupling of amines. nih.govbohrium.comsioc-journal.cn
In the context of diamines, intramolecular oxidative coupling can lead to the formation of cyclic structures, while intermolecular coupling can produce dimeric or polymeric materials. The mechanism often involves the formation of radical intermediates. sioc-journal.cnnih.gov For instance, copper-catalyzed aerobic oxidative coupling has been used to synthesize pyrazines from ketones and diamines, proceeding through a proposed radical cation intermediate. nih.gov
The amino groups of this compound are nucleophilic, a characteristic property of amines. masterorganicchemistry.com Their nucleophilicity allows them to react with a wide range of electrophiles. The electron-donating nature of the propoxy group and the pyridine ring nitrogen enhances the electron density on the amino groups, increasing their nucleophilicity compared to simple aniline. ias.ac.inuchile.cl
This nucleophilic character is the basis for the cyclocondensation and acylation reactions discussed above. The lone pair of electrons on the nitrogen atoms can attack electron-deficient centers, initiating a variety of chemical transformations. nih.gov The relative nucleophilicity of the two amino groups can be influenced by steric and electronic factors within the molecule.
Transformations Involving the Pyridine Ring System
The pyridine ring in this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the two amino groups and the propoxy group. wikipedia.orgmasterorganicchemistry.com Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. masterorganicchemistry.com
In general, amino and alkoxy groups are strong activating groups and are ortho-, para-directing. wikipedia.org In this specific molecule, the positions open for substitution are C5 and C6.
The C4-amino group strongly directs electrophiles to the C5 position (ortho).
The C3-amino group directs to the C5 position (para).
The C2-propoxy group directs to the C3 (ortho) and C5 (para) positions. Since the C3 position is already substituted, its primary directing influence is towards C5.
Given that all three activating groups reinforce the substitution at the C5 position, it is expected to be the overwhelmingly favored site for electrophilic attack. Reactions such as nitration, halogenation, and sulfonation would be expected to yield the 5-substituted product. libretexts.orgyoutube.com However, the high reactivity of the ring means that harsh reaction conditions, particularly strong acids, could lead to polymerization or side reactions. bhu.ac.in Therefore, milder reagents are often required for successful electrophilic substitution on such activated systems. bhu.ac.in
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Activating Group | Directing Influence | Favored Position |
|---|---|---|
| C4-NH₂ | ortho, para | C5 (ortho) |
| C3-NH₂ | ortho, para | C5 (para) |
| C2-OPr | ortho, para | C5 (para) |
Nucleophilic Aromatic Substitution Pathways
The substitution pattern of the target molecule, with amino groups at C3 and C4, makes the C5 and C6 positions potential sites for nucleophilic attack, depending on the reaction conditions and the nature of the attacking nucleophile. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction's feasibility and outcome. For pyridine derivatives, nucleophilic substitution is generally favored at the α (C2/C6) and γ (C4) positions due to the ability of the ring nitrogen to stabilize the negative charge of the intermediate. uoanbar.edu.iq In the case of 3-halopyridines, reaction with strong nucleophiles like sodium amide can lead to a mixture of products via an elimination-addition (benzyne-type) mechanism, which could also be a potential, though less common, pathway for appropriately substituted derivatives of this compound.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck-type cyclization on pyridine rings)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and pyridine derivatives are common substrates in these transformations. eie.grnih.govmdpi.com this compound, with its multiple functional groups, offers several handles for such reactions. For instance, the amino groups can be utilized in Buchwald-Hartwig aminations, or the pyridine ring itself can participate in C-H activation or coupling reactions involving a pre-installed leaving group (e.g., a halide).
A particularly relevant transformation is the intramolecular Mizoroki-Heck reaction, which is used to construct complex heterocyclic systems. chim.itthieme.deorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. In a relevant study, a diarylamine precursor, formed via a Buchwald-Hartwig amination between a substituted pyridine and a substituted aniline, underwent an intramolecular Heck-type cyclization to form β-carboline structures. rsc.org This strategy highlights a potential pathway for this compound, where one of the amino groups could be acylated or arylated with a moiety containing an alkene, setting the stage for a subsequent intramolecular Heck cyclization to build fused ring systems.
The general mechanism for the Heck reaction involves the oxidative addition of a Pd(0) catalyst to an aryl halide, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. organic-chemistry.org The regioselectivity and efficiency of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. mdpi.comresearchgate.netsioc-journal.cn In the synthesis of β-carboline analogs, catalyst systems like Pd(OAc)₂ with phosphine (B1218219) ligands such as X-Phos or (t-Bu)₃P·HBF₄ have proven effective. rsc.orgcore.ac.uk
| Reaction Type | Catalyst/Ligand System | Key Features | Potential Application for this compound |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos | Forms C-N bonds. | Arylation of one of the amino groups to create a precursor for cyclization. |
| Intramolecular Heck Cyclization | Pd(OAc)₂ / (t-Bu)₃P·HBF₄ | Forms C-C bonds to create cyclic structures. | Cyclization of an appropriately functionalized derivative to form fused heterocycles (e.g., aza-β-carbolines). rsc.org |
| Suzuki Coupling | Pd(PPh₃)₄ | Forms C-C bonds with arylboronic acids. mdpi.com | Functionalization of the pyridine ring (if a halide is present) to add aryl substituents. |
Reactivity of the Propoxy Substituent
Cleavage and Derivatization of the Alkyl Ether
The propoxy group at the C2 position is a robust alkyl ether, but it can be cleaved under specific, typically harsh, conditions. The ether linkage is generally stable to many reagents but can be hydrolyzed by strong acids. For example, studies on 2-propoxypyridine (B3200643) have shown that it can be hydrolyzed to 2-pyridone by refluxing with strong acids like hydrobromic acid. lookchem.com This cleavage proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the propyl group (SN2) or, less likely, on the pyridine ring. Under basic conditions, the propoxy group is more stable, though extreme pH may lead to hydrolysis.
Derivatization of the propoxy group itself is less common than its cleavage. However, reactions targeting related functionalities, such as the derivatization of chlorides using 1-propanol (B7761284) in the presence of pyridine, demonstrate the alcohol's utility as a nucleophile. rsc.org In the context of this compound, derivatization would likely involve a reaction that first cleaves the ether to reveal a hydroxyl group at the C2 position, which could then be further functionalized.
Elucidation of Reaction Mechanisms and Kinetics
Detailed Reaction Pathway Mapping
For instance, in the palladium-catalyzed synthesis of β-carbolines, a detailed reaction network was explored. rsc.org The initial step is a Buchwald-Hartwig amination. Kinetic studies of similar cross-coupling reactions often reveal the reaction order with respect to the substrate, catalyst, and other reagents, providing insight into the rate-determining step. researchgate.net The subsequent intramolecular Heck reaction proceeds through a well-established catalytic cycle (oxidative addition, insertion, elimination). nih.gov Competing side reactions, such as the formation of diaminated products, have been observed and can be controlled by carefully adjusting the stoichiometry of the base and other reagents. rsc.org For example, using an excess of a base like Cs₂CO₃ was found to favor the undesired di-arylation of a diamine precursor. rsc.org
The mechanism for ether cleavage, as discussed, involves acid catalysis. lookchem.com A kinetic study of this reaction would likely show a dependence on the concentration of both the substrate and the acid. Reaction progress can be monitored using techniques like ¹H NMR or HPLC to determine reaction rates and identify intermediates. researchgate.net
Computational studies, such as Density Functional Theory (DFT), are invaluable for mapping reaction pathways. mdpi.com They can be used to calculate the energies of reactants, transition states, and products, providing a theoretical model of the reaction mechanism. researchgate.net For this compound, DFT could be used to predict the most likely sites for nucleophilic or electrophilic attack, model the transition states of cross-coupling reactions, and rationalize the observed regioselectivity in cyclization reactions.
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. nih.govcore.ac.ukmdpi.com By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. A significant KIE (typically kH/kD > 2) often indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. princeton.edu
In the context of reactions involving this compound, KIE studies could provide invaluable information. For instance, in a cyclization reaction, deuterating the amino groups could help determine whether proton transfer is involved in the rate-limiting step. Similarly, isotopic labeling of the reacting partner could elucidate its role in the key mechanistic steps.
Despite the utility of this technique, no published studies reporting on the kinetic isotope effects for any reaction of this compound were found. The absence of such data prevents a detailed discussion of its rate-determining steps based on experimental evidence.
Table 2: Potential Kinetic Isotope Effect Studies for this compound Reactions
| Isotopic Label Position | Reaction Type (Hypothetical) | Expected KIE (k_light / k_heavy) | Mechanistic Insight |
| N-D (Amino groups) | Cyclization with an aldehyde | > 1 (Normal) | Proton transfer is part of the rate-determining step. |
| C-D (Aldehyde) | Cyclization with an aldehyde | ~ 1 (No effect) | C-H bond cleavage is not rate-determining. |
| ¹²C/¹³C (Carbonyl carbon) | Cyclization with an aldehyde | > 1 (Normal) | Bond formation to the carbonyl carbon is rate-determining. |
This table presents potential, not actual, KIE studies to illustrate the type of data that is currently unavailable for this compound.
Strategic Derivatization and Functionalization of 2 Propoxypyridine 3,4 Diamine
Design and Synthesis of Functionalized Derivatives for Material Science Research
The unique structure of 2-propoxypyridine-3,4-diamine, featuring a pyridine (B92270) ring, two adjacent amino groups, and a propoxy substituent, offers a versatile platform for the design of novel materials. The aromatic pyridine core can be exploited for its thermal stability and electronic properties, while the diamine functionality serves as a key reactive site for polymerization and derivatization.
Hypothetical Design Strategies:
Derivatives of this compound could be designed to exhibit specific properties for material science applications. For instance, introducing electron-withdrawing or electron-donating groups onto the pyridine ring could modulate the electronic properties for applications in organic electronics. Attaching bulky side groups could enhance solubility and processability, crucial for creating thin films and coatings.
Hypothetical Synthesis of Functionalized Derivatives:
The synthesis of such derivatives would likely involve multi-step organic reactions. The amino groups of this compound are primary nucleophiles and can readily react with a variety of electrophiles. For example, acylation with acid chlorides or anhydrides could introduce functional groups. Palladium-catalyzed cross-coupling reactions could be employed to attach various substituents to the pyridine ring, assuming a suitable starting material with a leaving group is available.
Table 1: Hypothetical Functionalized Derivatives of this compound and Potential Applications
| Derivative Name | Functional Group Added | Potential Application |
| N,N'-Diacetyl-2-propoxypyridine-3,4-diamine | Acetyl | Precursor for polyimides with modified solubility |
| 2-Propoxy-5-(trifluoromethyl)pyridine-3,4-diamine | Trifluoromethyl | Component for electron-deficient polymers in organic electronics |
| 2-Propoxy-5-(4-dodecylphenyl)pyridine-3,4-diamine | Dodecylphenyl | Soluble precursor for processable high-performance polymers |
Introduction of Advanced Chemical Tags and Probes for Spectroscopic and Microscopic Applications
The this compound scaffold can be functionalized with chromophores or fluorophores to create chemical probes for various spectroscopic and microscopic techniques. The diamine groups provide convenient attachment points for these tags.
Design of Spectroscopic Probes:
By reacting this compound with a fluorophore containing a reactive group (e.g., an isothiocyanate or a succinimidyl ester), a fluorescent probe could be synthesized. The photophysical properties of such a probe would be influenced by the electronic environment of the pyridine ring and the nature of the propoxy group. For example, derivatization with a dansyl chloride could yield a probe whose fluorescence emission is sensitive to the polarity of its environment.
Potential Microscopic Applications:
Fluorescently tagged derivatives of this compound could be used in fluorescence microscopy to visualize specific cellular structures or processes, assuming the probe exhibits biocompatibility and selective localization. For instance, a probe designed to bind to a specific metal ion could be used to map the distribution of that ion within a cell.
Scaffold Modifications for the Construction of Complex Architectures
The rigid structure of the pyridine ring combined with the reactive diamine functionality makes this compound a promising building block for the construction of complex molecular architectures.
Synthesis of Molecular Cages and Supramolecular Assemblies
The principles of dynamic covalent chemistry and supramolecular chemistry suggest that this compound could be used to form molecular cages.
Hypothetical Synthesis of Molecular Cages:
Condensation of this compound with a complementary di- or trialdehyde in a [2+3] or [4+6] fashion could lead to the formation of imine-based molecular cages. The size and shape of the resulting cage would be determined by the geometry of the building blocks. The propoxy group would likely be oriented towards the exterior of the cage, potentially influencing its solubility and packing in the solid state.
Potential Supramolecular Assemblies:
The nitrogen atom of the pyridine ring and the amino groups can participate in hydrogen bonding and metal coordination, driving the formation of supramolecular assemblies. For example, in the presence of suitable metal ions, this compound could form coordination polymers with defined structures.
Incorporation into Polymeric Systems and Network Structures
The diamine functionality of this compound makes it a suitable monomer for the synthesis of various polymers, including polyimides and porous organic polymers.
Polymeric Systems:
Polyimides are a class of high-performance polymers known for their excellent thermal and mechanical properties. The reaction of this compound with a dianhydride would lead to the formation of a polyimide. The presence of the propoxy group could enhance the solubility and processability of the resulting polymer, a common challenge with rigid aromatic polyimides.
Table 2: Hypothetical Polyimides Derived from this compound
| Dianhydride Monomer | Resulting Polyimide Abbreviation | Potential Properties |
| Pyromellitic dianhydride (PMDA) | PPD-PMDA | High thermal stability, potentially limited solubility |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | PPD-6FDA | Improved solubility, good thermal and mechanical properties |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | PPD-BPDA | High modulus, excellent thermal stability |
Network Structures:
The reaction of this compound with multifunctional linkers, such as tri- or tetraaldehydes, could lead to the formation of porous organic frameworks (POFs) or covalent organic frameworks (COFs). These materials are characterized by high surface areas and permanent porosity, making them promising candidates for applications in gas storage and separation. The propoxy group within the pores of such a network could influence its affinity for different gas molecules.
Advanced Analytical and Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)
One-dimensional NMR experiments are the initial and most fundamental step in structural analysis.
¹H NMR (Proton NMR): This technique identifies the number of chemically distinct protons, their electronic environment, and their neighboring protons. For 2-Propoxypyridine-3,4-diamine, one would expect distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the propoxy chain (CH2CH2CH3), and the protons of the two amine (NH2) groups. The chemical shifts (δ) would indicate the electronic environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by the n+1 rule.
¹³C NMR (Carbon-13 NMR): This experiment provides a spectrum of the carbon backbone. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the pyridine ring carbons would appear in the aromatic region, while the propoxy group carbons would be found in the aliphatic region. This technique is crucial for confirming the number of carbon atoms and identifying their functional types (e.g., aromatic, aliphatic, attached to heteroatoms).
¹⁵N NMR (Nitrogen-15 NMR): Given the presence of three nitrogen atoms (one in the pyridine ring and two in the amine groups), ¹⁵N NMR would be a valuable, though less common, technique. It can provide direct information about the electronic environment of each nitrogen atom, aiding in the definitive assignment of the pyridine and amine nitrogen signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles and data for similar structures, as specific experimental data is unavailable.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring CH | 6.5 - 8.0 | 110 - 150 |
| Pyridine Ring C-N | N/A | 140 - 160 |
| Pyridine Ring C-O | N/A | 155 - 165 |
| Pyridine Ring C-NH₂ | N/A | 120 - 145 |
| O-CH₂ (Propoxy) | 3.8 - 4.5 | 65 - 75 |
| CH₂ (Propoxy) | 1.5 - 2.0 | 20 - 30 |
| CH₃ (Propoxy) | 0.8 - 1.2 | 10 - 15 |
| NH₂ | 3.0 - 5.0 (broad) | N/A |
This is an interactive data table. Specific values would be populated from experimental results.
2D NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). It would be used to trace the connectivity within the propoxy group and to determine the relative positions of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their known proton attachments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting different fragments of the molecule, for instance, linking the propoxy group protons to the C2 carbon of the pyridine ring, and for assigning quaternary (non-protonated) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is instrumental in determining the three-dimensional conformation and stereochemistry of a molecule. For this compound, NOESY could show spatial proximity between the protons of the propoxy group and the proton at the C5 position of the pyridine ring.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the study of fragmentation patterns for structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a molecule from its exact mass. For this compound (C₈H₁₃N₃O), HRMS would be used to confirm this exact molecular formula by matching the experimentally measured mass of the molecular ion ([M+H]⁺) to the calculated theoretical mass.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Measured Exact Mass |
| [C₈H₁₃N₃O + H]⁺ | 168.1131 | To be determined experimentally |
This is an interactive data table. The measured mass would be obtained from HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
In tandem mass spectrometry, ions of a specific m/z (the precursor ion, usually the molecular ion) are selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the propoxy group or parts of it (e.g., loss of a propyl radical or propene) and fragmentation of the pyridine ring.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state material.
Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide the precise atomic coordinates of every atom in the molecule (excluding hydrogens, which are often difficult to resolve). The analysis yields detailed information on bond lengths, bond angles, and torsional angles. It also reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding, which would be expected between the amine groups of neighboring molecules.
Powder XRD: If single crystals cannot be obtained, powder XRD can be used on a microcrystalline sample. While it does not provide the same level of atomic detail as single-crystal XRD, it generates a characteristic diffraction pattern that is unique to a specific crystalline solid. This pattern can be used for phase identification, to assess sample purity, and to determine the unit cell parameters of the crystal lattice.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying functional groups and probing their characteristic vibrations. For this compound, these techniques provide a detailed fingerprint of its molecular architecture, arising from the vibrations of the pyridine ring, the amino groups, and the propoxy substituent.
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, specifically stretching and bending modes. The positions of these absorption bands are indicative of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to be characterized by several key regions. The N-H stretching vibrations of the two primary amino groups are anticipated to appear as a pair of bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the propoxy group and the pyridine ring would be observed around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ range. Furthermore, the C-O stretching of the propoxy group is expected to produce a strong band in the 1250-1050 cm⁻¹ region.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often resulting in stronger signals for symmetric vibrations and non-polar bonds. For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly prominent in the Raman spectrum. aps.orgresearchgate.net The C-H stretching vibrations will also be visible, as will the vibrations associated with the propoxy group.
The combined use of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound. researchgate.net The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in the molecule.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3500-3300 | IR, Raman |
| N-H Bend (Scissoring) | 1650-1580 | IR | |
| Propoxy (-OCH₂CH₂CH₃) | C-H Stretch (aliphatic) | 3000-2850 | IR, Raman |
| C-O Stretch (ether) | 1250-1050 | IR | |
| Pyridine Ring | C-H Stretch (aromatic) | 3100-3000 | IR, Raman |
| C=C and C=N Stretch | 1600-1450 | IR, Raman | |
| Ring Breathing | ~1000 | Raman |
Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Contexts
In a research setting, establishing the purity of a compound is paramount. Advanced chromatographic techniques are indispensable for the separation of this compound from starting materials, byproducts, and degradation products, as well as for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its higher-pressure counterpart, UHPLC, are the most widely used analytical techniques for the separation and purity assessment of non-volatile and thermally labile compounds like this compound. The choice of stationary and mobile phases is critical for achieving optimal separation.
For a basic compound such as this compound, reversed-phase HPLC (RP-HPLC) is a common starting point. A C18 or C8 stationary phase would be appropriate, where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase would typically consist of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile or methanol. To ensure good peak shape and retention for the basic amine functionalities, a buffer or an acidic additive like formic acid or trifluoroacetic acid is often incorporated into the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase and to protonate the analyte.
UHPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A UHPLC method for this compound would follow similar principles to an HPLC method but with appropriately adjusted flow rates and gradient profiles to take full advantage of the increased efficiency.
Table 2: Exemplary HPLC/UHPLC Parameters for the Analysis of this compound
| Parameter | HPLC | UHPLC |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 15 min | 5-95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. cdc.gov The suitability of GC for the analysis of this compound depends on its volatility and thermal stability. Given the presence of two primary amino groups, there is a potential for on-column adsorption and peak tailing, as well as thermal degradation at high temperatures.
To mitigate these issues, derivatization of the amino groups, for example, by silylation, may be necessary to increase volatility and thermal stability, and to reduce interactions with the stationary phase. However, direct GC analysis may also be feasible using a polar capillary column with a stationary phase such as a wax or a cyanopropyl-based polymer, which can better accommodate the polar nature of the analyte. A flame ionization detector (FID) would be a suitable universal detector, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity and sensitivity for this nitrogen-containing compound.
Other Advanced Spectroscopic Techniques for Specialized Studies
Beyond vibrational spectroscopy and chromatography, other advanced spectroscopic techniques can provide further insights into the electronic and structural properties of this compound.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the pyridine ring and the amino substituents constitute the primary chromophore.
The UV-Vis spectrum of this compound is expected to exhibit absorptions arising from π → π* and n → π* transitions. pharmatutor.org The π → π* transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system, are typically of high intensity and are expected to appear at shorter wavelengths. The n → π* transitions, which involve the promotion of non-bonding electrons from the nitrogen atoms of the amino groups and the pyridine ring to π* antibonding orbitals, are of lower intensity and occur at longer wavelengths. youtube.com The solvent can influence the positions of these absorption maxima; polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.
Table 3: Predicted UV-Visible Absorption for this compound
| Electronic Transition | Expected λmax Range (nm) | Relative Intensity |
|---|---|---|
| π → π | 200-280 | High |
| n → π | 280-350 | Low |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the stereochemistry of molecules and is primarily used for the analysis of chiral compounds. spectroscopyeurope.com
This compound, in its isolated form, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a CD spectrum. quora.com However, CD spectroscopy could become a relevant analytical tool in several specialized scenarios:
Chiral Derivatization: If this compound is reacted with a chiral derivatizing agent, the resulting diastereomeric products would be chiral and would exhibit distinct CD spectra, allowing for their differentiation and quantification.
Interaction with Chiral Environments: If the molecule is placed in a chiral environment, such as being bound to a chiral host molecule or a biological macromolecule like a protein or DNA, it may exhibit an induced CD spectrum. This induced CD can provide information about the binding interactions and the conformation of the molecule in the chiral environment.
In such cases, the CD spectrum would provide unique structural information that is not accessible through other spectroscopic techniques.
Computational Chemistry and Theoretical Investigations of 2 Propoxypyridine 3,4 Diamine
Quantum Mechanical (QM) Calculations for Electronic Structure and Properties
Quantum mechanical (QM) calculations are foundational to modern computational chemistry, providing a detailed description of a molecule's electronic behavior by solving, or approximating solutions to, the Schrödinger equation. nih.govwikipedia.orgyoutube.com For 2-Propoxypyridine-3,4-diamine, these methods can elucidate fundamental properties that govern its reactivity and interactions. QM approaches like Hartree-Fock and more advanced methods offer a first-principles basis for understanding its electronic landscape. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key application of QM that simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. wikipedia.orgpku.edu.cn
The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (E_gap) is a critical indicator of molecular stability and reactivity. pku.edu.cnnih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates the molecule is more polarizable and reactive. For this compound, the presence of electron-donating amino groups and the propoxy group would be expected to raise the HOMO energy, making it a good electron donor.
Global reactivity descriptors, such as chemical hardness (η), softness (S), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify these concepts.
Illustrative FMO Data for this compound
| Parameter | Hypothetical Value (eV) | Implication |
| E_HOMO | -5.25 | Indicates good electron-donating (nucleophilic) character. |
| E_LUMO | -0.75 | Suggests a moderate ability to accept electrons. |
| E_gap (LUMO-HOMO) | 4.50 | Corresponds to a relatively stable molecule, but reactive under appropriate conditions. |
| Chemical Hardness (η) | 2.25 | A measure of resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 0.90 | Quantifies the energy stabilization upon accepting electrons. |
Note: The values in this table are illustrative examples for this compound, calculated using a hypothetical DFT method (e.g., B3LYP/6-31G), to demonstrate the type of data obtained from FMO analysis.*
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes this charge distribution on the molecule's electron density surface. nih.govelsevier.comresearchgate.netrsc.org It provides an invaluable guide to intermolecular interactions and chemical reactivity. rsc.org
In an MEP map, different colors represent different values of the electrostatic potential. Typically, red indicates regions of most negative potential, which are rich in electrons and prone to electrophilic attack. Blue indicates areas of most positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atoms of the two amino groups and the pyridine (B92270) ring nitrogen, as these are the most electronegative atoms with lone pairs of electrons. nih.gov These sites would be the primary centers for hydrogen bonding and protonation. The hydrogen atoms of the amino groups would likely show positive potential (blue), making them potential hydrogen bond donors. Analysis of partial atomic charges, using methods like Natural Population Analysis (NPA), can quantify this distribution.
Illustrative Partial Atomic Charges for this compound
| Atom | Hypothetical Partial Charge (a.u.) | Description |
| Pyridine N | -0.65 | Strong negative charge; a primary site for electrophilic attack or protonation. |
| 3-Amino N | -0.85 | Highly negative charge; strong nucleophilic and hydrogen-bonding site. |
| 4-Amino N | -0.83 | Highly negative charge; strong nucleophilic and hydrogen-bonding site. |
| Propoxy O | -0.55 | Significant negative charge; potential hydrogen bond acceptor. |
| Amino H's | +0.40 to +0.45 | Positive charge; act as hydrogen bond donors. |
Note: This table presents hypothetical atomic charges calculated via a Natural Population Analysis (NPA) to illustrate charge distribution. Actual values depend on the specific computational method.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a class of QM methods that has become exceptionally popular due to its balance of accuracy and computational efficiency. wikipedia.orgresearchgate.net DFT calculates the properties of a many-electron system based on its electron density, which is a function of only three spatial variables, rather than the complex many-electron wavefunction. wikipedia.org This makes it a versatile tool for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties for molecules like this compound. nih.govmdpi.com
Geometry Optimization and Conformational Analysis
A critical first step in most computational studies is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.comarxiv.orgresearchgate.net DFT methods are widely used for this purpose, providing accurate molecular structures, including bond lengths, bond angles, and dihedral angles. mdpi.com
For a flexible molecule like this compound, conformational analysis is also essential. The rotation around single bonds, particularly the C-O bonds of the propoxy group, gives rise to different conformers (e.g., anti and gauche). These conformers have slightly different energies and populations at thermal equilibrium. DFT calculations can determine the relative energies of these conformers, identifying the most stable structure and the energy barriers to rotation.
Illustrative Optimized Geometric Parameters for this compound
| Parameter | Hypothetical Optimized Value |
| C3-N (Amino) Bond Length | 1.39 Å |
| C4-N (Amino) Bond Length | 1.40 Å |
| C2-O (Propoxy) Bond Length | 1.37 Å |
| C3-C4-N-H Dihedral Angle | ~180° (for planarity) |
| C-C-O-C Dihedral Angle (Propoxy) | ~180° (anti conformer) or ~60° (gauche conformer) |
Note: The data represents typical values that would be obtained from a DFT geometry optimization (e.g., at the B3LYP/6-311+G(d,p) level of theory). The anti conformer of the propoxy group is often slightly more stable.
Reaction Pathway Modeling and Transition State Characterization
DFT is a powerful tool for elucidating chemical reaction mechanisms. By mapping the potential energy surface, it can model the entire course of a reaction, from reactants to products, through the transition state. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. nih.gov
For this compound, the adjacent amino groups at the 3 and 4 positions make it a prime candidate for cyclocondensation reactions with dicarbonyl compounds to form fused heterocyclic systems, such as pyrazine (B50134) derivatives. jlu.edu.cn DFT calculations could model this reaction pathway, identifying the structures of intermediates and the key transition state. jlu.edu.cn Characterizing the transition state allows for the calculation of the activation energy, which is directly related to the reaction rate. Such studies are crucial for understanding the molecule's synthetic utility and potential metabolic pathways.
Illustrative Reaction Energetics for a Hypothetical Cyclization
| Parameter | Hypothetical Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | +15.5 | The energy barrier that must be overcome for the reaction to proceed. |
| Energy of Reaction (ΔG_rxn) | -25.0 | The overall free energy change, indicating the reaction is thermodynamically favorable. |
Note: This table provides plausible energetic data for a hypothetical cyclocondensation reaction involving this compound, as would be determined by DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. protein-nmr.org.ukarxiv.org One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.orgmestrelab.com
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. cam.ac.uk These predicted shifts can be compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be resolved by considering solvent effects or by averaging over multiple low-energy conformers. protein-nmr.org.ukcam.ac.uk
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Nucleus | Hypothetical Predicted Shift (ppm) | Plausible Experimental Range (ppm) |
| Pyridine H-5 | ¹H | 7.35 | 7.2 - 7.5 |
| Pyridine H-6 | ¹H | 7.90 | 7.8 - 8.1 |
| NH₂ | ¹H | 4.50 (broad) | 4.0 - 5.5 |
| O-CH₂ | ¹H | 4.20 | 4.1 - 4.4 |
| CH₂ (middle) | ¹H | 1.80 | 1.7 - 2.0 |
| CH₃ | ¹H | 1.05 | 0.9 - 1.1 |
| Pyridine C-2 | ¹³C | 161.5 | 160 - 163 |
| Pyridine C-3 | ¹³C | 125.0 | 123 - 126 |
| Pyridine C-4 | ¹³C | 135.0 | 133 - 136 |
| O-CH₂ | ¹³C | 69.5 | 68 - 71 |
| CH₃ | ¹³C | 10.8 | 10 - 12 |
Note: Predicted shifts are illustrative examples based on DFT calculations (e.g., using the GIAO method). libretexts.org Experimental ranges are typical for similar chemical environments.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
A typical MD simulation protocol for this compound would involve placing the molecule in a simulation box, often with a chosen solvent like water to mimic aqueous environments, and then solving Newton's equations of motion for the system. This allows for the exploration of the potential energy surface of the molecule over time. mdpi.com The resulting trajectory provides a wealth of information on the accessible conformations and their relative stabilities.
Conformational Sampling: The conformational space of this compound is largely defined by the torsion angles of the propoxy group and the orientation of the two amino groups. The propoxy chain can adopt various gauche and anti conformations, leading to different spatial arrangements. The amino groups can also rotate, influencing the molecule's hydrogen bonding capabilities. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them. utdallas.edulibretexts.org For instance, simulations could reveal whether the propoxy chain tends to fold over the pyridine ring or extend away from it. rsc.org
Intermolecular Interactions: MD simulations are also instrumental in characterizing the intermolecular interactions between this compound and its surrounding molecules, be it solvent molecules or other solute molecules in a condensed phase. mdpi.com The primary interaction sites are the nitrogen atoms of the pyridine ring and the amino groups, which can act as hydrogen bond acceptors and donors, respectively. nih.gov The propoxy group, while less polar, can engage in van der Waals and hydrophobic interactions. acs.org In a crystalline environment, these interactions dictate the packing arrangement. mdpi.com Analysis of radial distribution functions and interaction energy calculations from MD simulations can quantify these interactions. chemmethod.com
A hypothetical MD simulation study on a dimer of this compound in an aqueous solution could yield data such as that presented in the interactive table below. This data would highlight the key intermolecular hydrogen bonds and their persistence throughout the simulation, offering a quantitative measure of interaction strength and stability.
Interactive Table: Simulated Intermolecular Interactions for a this compound Dimer
| Interaction Type | Donor Atom | Acceptor Atom | Average Distance (Å) | Occupancy (%) |
|---|---|---|---|---|
| Hydrogen Bond | Amino (N3) - H | Pyridine (N1') | 2.9 | 65 |
| Hydrogen Bond | Amino (N4) - H | Amino (N4') - N | 3.1 | 40 |
| Hydrogen Bond | Amino (N3') - H | Pyridine (N1) | 2.9 | 62 |
| van der Waals | Propoxy Chain | Propoxy Chain' | - | - |
This table presents hypothetical data from a simulated environment to illustrate the types of results obtained from MD simulations. The apostrophe (') denotes an atom on the second molecule in the dimer.
Cheminformatics Approaches for Structural Relationship Analysis
Cheminformatics provides a suite of computational tools to analyze and rationalize the relationships between chemical structure and physical properties, without considering biological activity. utdallas.edu For this compound, these methods can be used to calculate a variety of molecular descriptors that quantify its physicochemical characteristics and compare it to other known compounds. ontosight.ai
Physicochemical Property Calculation: A fundamental cheminformatics analysis involves the calculation of key physicochemical properties from the 2D structure of the molecule. These properties are crucial for understanding the compound's behavior in various chemical environments. Standard calculated properties include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP) as a measure of lipophilicity, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. iajpr.com These calculations are often performed using established algorithms and software packages. iajpr.com
Molecular Fingerprinting and Similarity Searching: Molecular fingerprints are bit strings that encode the structural features of a molecule. They can be used to quantify the similarity between molecules and to search large chemical databases for structurally related compounds. By generating a fingerprint for this compound, one could identify other molecules with similar scaffolds or functional group arrangements. This can provide context for its potential physical properties by comparing it to well-characterized neighbors in chemical space.
Structural Descriptor Analysis: Beyond simple physicochemical properties, a vast array of structural descriptors can be calculated to capture more complex features of a molecule's topology, geometry, and electronic nature. These descriptors can then be used in quantitative structure-property relationship (QSPR) models to predict various physical properties, such as boiling point, melting point, or solubility, based on the molecular structure alone. researchgate.net
The table below provides a set of calculated molecular descriptors for this compound, which would be foundational for any cheminformatics-based structural relationship analysis.
Interactive Table: Calculated Molecular Descriptors for this compound
| Descriptor | Value | Description |
|---|---|---|
| Molecular Formula | C8H13N3O | The elemental composition of the molecule. |
| Molecular Weight | 167.21 g/mol | The mass of one mole of the compound. |
| cLogP | 1.25 | A calculated measure of the molecule's lipophilicity. |
| Topological Polar Surface Area (TPSA) | 74.29 Ų | The surface area of polar atoms, indicating potential for polar interactions. |
| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds (the two amino groups). |
| Hydrogen Bond Acceptors | 4 | The number of N or O atoms (pyridine N, ether O, two amino Ns). |
| Number of Rotatable Bonds | 3 | The number of bonds that allow free rotation, indicating molecular flexibility. |
The values in this table are calculated based on the known chemical structure of this compound using standard cheminformatics software and are representative of a typical structural analysis.
Applications of 2 Propoxypyridine 3,4 Diamine As a Versatile Chemical Synthon
Precursor for the Synthesis of Complex Heterocyclic Systems
The ortho-diamine functionality on the pyridine (B92270) ring is a classical motif for the construction of fused heterocyclic systems. This arrangement allows for facile cyclocondensation reactions with a range of dielectrophilic reagents to form stable five- or six-membered rings fused to the parent pyridine core.
Formation of Fused Pyridine Derivatives (e.g., β-carbolines)
β-Carbolines (9H-pyrido[3,4-b]indoles) are a class of tricyclic indole (B1671886) alkaloids, many of which exhibit significant pharmacological activity. mdpi.comsciforum.netanalis.com.my The synthesis of aza-analogs of β-carbolines, where a nitrogen atom is present in the indole portion, often utilizes substituted pyridines as starting materials. Research has demonstrated a palladium-catalyzed, two-step protocol for the synthesis of propoxy-substituted aza-β-carbolines, such as 3-propoxy-9H-pyrido[3,4-b]indole. nih.gov This synthesis starts from a 6-propoxypyridin-3-amine (B3053211) and proceeds via an intramolecular Heck cyclization, confirming the utility of the propoxy-pyridine scaffold in accessing these complex structures. nih.gov
In a related synthetic endeavor, the formation of an unwanted diaminated byproduct, specifically 6-isopropoxy-N³,N⁴-diphenylpyridine-3,4-diamine, was observed during the optimization of a Buchwald-Hartwig amination reaction. nih.govrsc.org The emergence of this pyridine-3,4-diamine derivative within a reaction sequence targeting β-carboline precursors highlights the chemical accessibility of this functionality and its relevance in the synthetic landscape of these alkaloids. While direct synthesis of β-carbolines from 2-propoxypyridine-3,4-diamine is not the conventional route, the diamine's structure suggests its potential as a starting point for alternative pathways to novel aza-carboline frameworks.
Building Block for Polyheterocyclic Frameworks
The true versatility of this compound as a synthon is most evident in its potential to form a wide array of polyheterocyclic frameworks. The adjacent amino groups can react with various compounds containing two electrophilic centers to generate fused ring systems.
Imidazo[4,5-c]pyridines: The reaction of 3,4-diaminopyridines with reagents such as carboxylic acids, aldehydes, or orthoesters is a well-established and primary method for synthesizing the imidazo[4,5-c]pyridine ring system. mdpi.comnih.gov For instance, condensation with an aldehyde, often under oxidative conditions or with a catalyst, yields a 2-substituted imidazopyridine. nih.gov By analogy, this compound is an ideal precursor for 7-propoxy-imidazo[4,5-c]pyridine derivatives. The substituent at the 2-position of the newly formed imidazole (B134444) ring can be readily varied depending on the chosen coreactant.
Pyrazino[3,4-c]pyridines: Condensation of an ortho-diamine with a 1,2-dicarbonyl compound is a classic strategy for forming a pyrazine (B50134) ring. Therefore, reacting this compound with 1,2-dicarbonyls like glyoxal, diacetyl (2,3-butanedione), or benzil (B1666583) would be expected to produce the corresponding substituted pyrazino[3,4-c]pyridine frameworks.
The table below illustrates the potential of this compound in generating diverse heterocyclic systems through established condensation reactions.
| Reagent | Reagent Class | Resulting Fused Heterocycle | Potential Product Name |
| Formic Acid | Carboxylic Acid | Imidazole | 7-Propoxy-1H-imidazo[4,5-c]pyridine |
| Benzaldehyde | Aldehyde | Imidazole | 2-Phenyl-7-propoxy-1H-imidazo[4,5-c]pyridine |
| Diacetyl | 1,2-Diketone | Pyrazine | 2,3-Dimethyl-8-propoxy-pyrazino[2,3-c]pyridine |
| Ethyl Cyanoacetate | Active Methylene (B1212753) | Pyridone | 2-Amino-5-oxo-8-propoxy-5,6-dihydro-1H-pyrido[3,4-b]pyridine |
These reactions underscore the compound's role as a platform molecule, enabling access to a library of complex heterocyclic structures, which are themselves valuable in medicinal chemistry and materials science. irb.hrmdpi.commdpi.commdpi.commdpi.comajol.info
Development of Novel Materials with Tailored Properties
The ability to serve as a rigid, functionalized building block makes this compound a candidate for the synthesis of advanced organic materials. Chemical suppliers categorize the compound and its analogs under "Electronic Materials," "Optical Materials," and "Material Building Blocks," signaling its intended use in this field. ambeed.combldpharm.com
Organic Semiconductors and Optoelectronic Materials
Many high-performance organic semiconductors and materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), are based on extended π-conjugated systems found in polyheterocyclic frameworks. beilstein-journals.org The fused heterocyclic systems derived from this compound, such as imidazo[4,5-c]pyridines and pyrazino[3,4-c]pyridines, possess the necessary electronic characteristics to be explored for these applications.
The propoxy group offers a significant advantage in materials design. It enhances solubility in organic solvents, which is crucial for solution-based processing and fabrication of thin-film devices. Furthermore, the flexible alkyl chain can influence the solid-state packing of the molecules, which in turn affects critical material properties like charge carrier mobility and photoluminescence efficiency. While direct reports on materials synthesized from this specific diamine are not prevalent, its role as a precursor to electronically active heterocycles positions it as a foundational component for creating new organic semiconductors.
Polymeric Materials and Coordination Polymers
Diamines are fundamental monomers in polymer chemistry, used in the synthesis of condensation polymers such as polyamides and polyimides. More specifically, aromatic and heterocyclic diamines are widely employed as ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com
Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. mdpi.comnih.govub.edursc.org this compound is an excellent candidate for a bridging ligand. The two amine groups can coordinate to different metal centers, propagating a polymeric chain or network. The pyridine nitrogen can also act as a coordination site, potentially leading to more complex structures with higher connectivity. The choice of transition metal ion and the coordination geometry it prefers would dictate the final topology of the resulting polymer. These materials are of great interest for applications in gas storage, catalysis, and magnetism. mdpi.com
Ligand and Catalyst Design in Transition Metal Chemistry
The arrangement of nitrogen atoms in this compound makes it a highly promising ligand in coordination chemistry. libretexts.orgchemrevise.orgtamu.edu The two amino groups and the pyridine ring nitrogen can act as donor atoms, allowing the molecule to function as a tridentate "pincer" ligand, binding to a metal center through three sites. Such multidentate ligands are known to form highly stable complexes with a variety of transition metals. nih.gov
Schiff base complexes, often formed by the condensation of a diamine with aldehydes, are a cornerstone of coordination chemistry and catalysis. researchgate.netnih.govmdpi.com this compound can be used to synthesize more complex Schiff base ligands or be used directly to form chelates. The resulting metal complexes have significant potential as catalysts for a range of organic transformations. scholaris.carsc.org For example, complexes of iron, copper, ruthenium, and palladium with nitrogen-containing ligands are known to catalyze oxidation, reduction, cross-coupling, and hydrosilylation reactions. The electronic properties of the ligand, influenced by the pyridine ring and the propoxy group, can be used to fine-tune the catalytic activity and selectivity of the metal center.
The table below summarizes the potential applications based on the formation of transition metal complexes.
| Transition Metal | Typical Complex Geometry | Potential Catalytic Application |
| Iron (Fe) | Octahedral | Oxidation, Lignin degradation |
| Copper (Cu) | Tetrahedral, Square Planar | Oxidation, Cycloaddition ("Click" Chemistry) |
| Palladium (Pd) | Square Planar | Cross-Coupling (e.g., Suzuki, Heck), C-H Activation |
| Ruthenium (Ru) | Octahedral | Hydrogenation, Metathesis, Redox reactions |
The design of novel catalysts is a key area of chemical research, and this compound offers a readily available and functionalizable scaffold for developing new, efficient catalytic systems.
Prospective Research Directions and Unexplored Potential of 2 Propoxypyridine 3,4 Diamine
Development of Innovative and Atom-Economical Synthetic Methodologies
The synthesis of highly functionalized pyridines is a topic of significant interest in organic chemistry. Current time information in Bangalore, IN. For a molecule like 2-Propoxypyridine-3,4-diamine, modern, efficient, and waste-minimizing synthetic strategies would be highly desirable.
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are a cornerstone of green chemistry, valued for their efficiency and atom economy. koreascience.kr Methodologies like the Hantzsch or Bohlmann-Rahtz pyridine (B92270) syntheses could be adapted to construct the pyridine core from simpler, acyclic precursors in a single step. researchgate.net For instance, a [2+2+1+1] Hantzsch-type approach could theoretically assemble the ring system, or a [3+2+1] disconnection could offer a route to non-symmetrical products. nih.gov The development of novel MCRs, perhaps catalyzed by nanocatalysts, could provide direct access to this and related polysubstituted pyridines. arkat-usa.org
Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for streamlining the synthesis of complex molecules by avoiding pre-functionalized starting materials. researchgate.netrsc.org A prospective route could begin with the more readily available 2-propoxypyridine (B3200643). Subsequent transition-metal-catalyzed C-H amination at the C3 and C4 positions would install the diamine functionality directly onto the pyridine core. Conversely, starting with 2,3-diaminopyridine (B105623), a C-H activation approach could be envisioned to introduce the propoxy group. Such methods are known to increase step- and atom-economy significantly. mdpi.comchemicalbook.com
[2+2+2] Cycloaddition Reactions: The cobalt-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules is a highly atom-economical method for pyridine synthesis. imist.mamdpi.com A hypothetical pathway could involve the co-cyclization of an appropriately substituted nitrile with alkynes to build the functionalized pyridine ring in a single, efficient transformation.
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
The true potential of this compound lies in the reactivity of its unique functional group array, particularly the ortho-diamine system. This moiety is a well-established precursor to a vast range of fused heterocyclic systems.
Cyclocondensation Reactions: The adjacent amino groups at the C3 and C4 positions are perfectly poised for cyclocondensation reactions with 1,2-dielectrophiles. For example, reaction with α-dicarbonyl compounds would lead to the formation of fused pyrazine (B50134) rings, resulting in pyrido[3,4-b]pyrazines , also known as quinoxalines . acs.orgnih.gov Similarly, condensation with carboxylic acids or their derivatives (like aldehydes under oxidative conditions) would yield fused imidazole (B134444) rings, forming imidazo[4,5-c]pyridine derivatives. arkat-usa.orgchemicalbook.com These reactions open a gateway to a large family of complex, nitrogen-rich heterocycles that are often of significant interest in medicinal chemistry. researchgate.netresearchgate.net
Formation of Macrocycles and Diazepines: The diamine can also react with dicarbonyl compounds or their equivalents to form seven-membered rings. For instance, reaction with β-dicarbonyl compounds could lead to the formation of pyrido[3,4-b] koreascience.krresearchgate.netdiazepines , a class of compounds with known biological activities. acs.org
The propoxy group, while less reactive, influences the electronic nature of the pyridine ring and can provide steric direction in these transformations, potentially leading to novel, regioselective outcomes.
Integration into Advanced Functional Materials and Supramolecular Architectures
Pyridine derivatives are fundamental building blocks in materials science. bioorganica.com.uaorganic-chemistry.org The specific combination of functional groups in this compound makes it an attractive candidate for creating advanced materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ortho-diamine moiety is an excellent bidentate chelating ligand for a wide variety of metal ions. This suggests that this compound could serve as a versatile organic linker for the construction of coordination polymers and MOFs. Such materials could have applications in gas storage, catalysis, and chemical sensing. The pyridine nitrogen can also participate in coordination, potentially leading to multinuclear nodes or materials with complex topologies.
Supramolecular Assembly: The molecule possesses multiple hydrogen bond donors (the two -NH2 groups) and acceptors (the pyridine nitrogen and the propoxy oxygen). This rich functionality makes it an ideal building block for designing intricate supramolecular structures. It could self-assemble into well-defined architectures like one-dimensional tapes or two-dimensional sheets through a network of hydrogen bonds. These non-covalent structures are central to the fields of crystal engineering and the development of "smart" materials.
Functional Polymer Synthesis: The diamine functionality allows it to be incorporated as a monomer into polymers such as polyamides or polyimides. The propoxy group would enhance the solubility and processability of the resulting polymers, while the pyridine unit would imbue them with unique electronic and coordination properties.
Synergistic Application of Computational and Experimental Approaches in Discovery and Design
Modern chemical research heavily relies on the interplay between computational modeling and experimental validation. This synergy would be crucial for unlocking the potential of this compound.
Predictive Modeling (In Silico Analysis): Before undertaking extensive lab work, computational methods like Density Functional Theory (DFT) can be employed. DFT calculations can predict the molecule's ground-state geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. researchgate.net This information provides valuable insights into the molecule's stability, electronic properties, and likely sites for electrophilic or nucleophilic attack, thereby guiding the design of synthetic reactions.
Mechanism Elucidation: When exploring the novel reactivity of this compound, computational studies can help elucidate complex reaction mechanisms. For instance, transition state theory calculations can be used to compare different potential pathways for a cyclocondensation reaction, explaining observed product distributions or predicting the most favorable reaction conditions.
Virtual Screening: Molecular dynamics (MD) simulations and docking studies could be used to predict how this compound or its derivatives might interact with biological targets or how they might pack in a crystal lattice, accelerating the discovery of new applications in medicinal chemistry or materials science. researchgate.net
Role in Emerging Fields of Chemical Synthesis and Material Science
The unique structural features of this compound position it as a valuable scaffold for innovation in several emerging areas.
Catalysis: As a chelating ligand, it could be used to synthesize novel transition metal catalysts. The electronic properties of the ligand could be fine-tuned by modifying the propoxy group or by further substitution on the pyridine ring, potentially leading to catalysts with enhanced activity or selectivity for important organic transformations.
Chemosensors: The ability of the diamine moiety to bind selectively to certain metal ions could be exploited to develop colorimetric or fluorescent chemosensors. Binding of a target analyte would perturb the electronic structure of the conjugated system, leading to a detectable optical response.
Organic Electronics: Pyridine-containing compounds are widely used in organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of the this compound core into larger conjugated systems could lead to new materials with tailored electronic and photophysical properties for applications in organic electronics. The functional groups also provide handles for tuning solubility and solid-state packing, which are critical for device performance.
Q & A
Q. What are the common synthetic routes for 2-Propoxypyridine-3,4-diamine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or hydrogenation. For example, hydrogenation catalysts (e.g., Pd/C or Raney Ni) reduce nitro or cyano precursors under controlled temperatures (50–100°C) in solvents like ethanol or THF. Substitution reactions require alkoxy precursors (e.g., 3,4-diaminopyridine derivatives) with propylating agents (e.g., 1-bromopropane) in polar aprotic solvents (DMF or DMSO) at 80–120°C. Yield optimization hinges on catalyst loading, reaction time, and solvent polarity. Purity is assessed via HPLC or GC-MS, with impurities often arising from incomplete reduction or side reactions at elevated temperatures .
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield Range (%) |
|---|---|---|---|---|
| Nitro Group Reduction | H₂, Pd/C (5 wt%) | 60–80 | Ethanol | 70–85 |
| Propoxy Substitution | 1-Bromopropane, K₂CO₃ | 100–120 | DMF | 60–75 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
Methodological Answer:
- NMR (¹H/¹³C): Key markers include the pyridine ring protons (δ 6.5–8.5 ppm) and amine protons (δ 4.0–5.5 ppm, broad). The propoxy group’s methyl protons appear at δ 1.0–1.5 ppm.
- IR: N-H stretches (3200–3400 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) confirm amine and ether functionalities.
- Mass Spectrometry: Molecular ion peaks at m/z 169.2 [M+H]⁺ (calculated for C₈H₁₃N₃O) and fragment ions (e.g., loss of propoxy group, m/z 112.1) validate structure .
Q. How does the choice of solvent and temperature impact the stability of this compound during storage and experimental procedures?
Methodological Answer: Stability studies show degradation via oxidation or hydrolysis. Store in anhydrous, aprotic solvents (acetonitrile or DCM) under inert gas (N₂/Ar) at –20°C. In aqueous solutions, pH > 7 accelerates hydrolysis of the propoxy group. Thermal gravimetric analysis (TGA) indicates decomposition above 200°C. For kinetic stability assessments, monitor UV-Vis absorbance (λ = 270 nm) over 24–72 hours in varying solvents .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or structural impurities. Strategies include:
- Standardized Bioassays: Use WHO-recommended cell lines (e.g., HEK293 for receptor studies) with controlled compound purity (>95% by HPLC).
- SAR Analysis: Compare derivatives (e.g., halogenated or alkoxy variants) to isolate substituent effects. For example, replacing propoxy with ethoxy reduces lipophilicity (logP ↓0.5), altering membrane permeability .
Table 2: Comparative Bioactivity of Substituted Derivatives
| Substituent | IC₅₀ (µM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Propoxy (target) | 12.3 | 1.8 | 0.45 |
| Ethoxy | 18.9 | 1.3 | 0.78 |
| Chloro | 8.7 | 2.1 | 0.22 |
Q. How do substituent variations at the pyridine ring influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer: Electron-donating groups (e.g., -OPr) activate the pyridine ring at the 2- and 4-positions, favoring nucleophilic attack. Kinetic studies using Hammett constants (σ) show that electron-withdrawing groups (e.g., -Br) at position 5 reduce reactivity (k = 0.45 M⁻¹s⁻¹ vs. 1.2 M⁻¹s⁻¹ for -H). Computational modeling (DFT) identifies charge distribution at reaction sites, guiding synthetic routes for complex derivatives .
Q. What computational approaches are recommended for modeling the electronic structure of this compound to predict its interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., kinase enzymes) using crystal structures (PDB ID: 3NY7). Validate with MD simulations (NAMD) to assess binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
